molecular formula C19H21N3O4 B2501009 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide CAS No. 2034223-71-5

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide

Cat. No.: B2501009
CAS No.: 2034223-71-5
M. Wt: 355.394
InChI Key: UPYDFGUGGLRLBM-SHTZXODSSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.394. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Antagonist Ligand for A2B Adenosine Receptors : A compound with a similar benzo[d][1,3]dioxol-5-yl structure, MRE 2029-F20, has been identified as a selective antagonist ligand for the A2B adenosine receptors, highlighting its potential in pharmacological research and drug development for targeting these receptors (Baraldi et al., 2004).

Anti-inflammatory Compounds : Research involving peptidic pyrazinones, which share a pyrazin-2-yl moiety, revealed several compounds with significant anti-inflammatory capacity in a murine model, suggesting the relevance of these structures in developing new anti-inflammatory agents (Hernández-Vázquez et al., 2018).

Synthetic Chemistry and Material Science

Synthetic Pathways for Heterocyclic Compounds : Studies on the synthesis of heterocyclic compounds using benzisothiazol-3-yloxy and pyrazin-5-yl acetamides as precursors have revealed novel bioactive molecules with potential applications in materials science and medicinal chemistry, demonstrating the versatility of these chemical structures in synthetic chemistry (Yu et al., 2020).

Antioxidant Activity of Coordination Complexes : Research into pyrazole-acetamide derivatives has led to the development of Co(II) and Cu(II) coordination complexes that exhibit significant antioxidant activity. This underscores the potential of such chemical structures in the creation of antioxidant agents and their relevance in studying oxidative stress-related conditions (Chkirate et al., 2019).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-18(10-13-1-6-16-17(9-13)25-12-24-16)22-14-2-4-15(5-3-14)26-19-11-20-7-8-21-19/h1,6-9,11,14-15H,2-5,10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYDFGUGGLRLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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